molecular formula C18H20N4O4S B2800056 N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 923174-08-7

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2800056
CAS No.: 923174-08-7
M. Wt: 388.44
InChI Key: UOZPQIOMBGEGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a thiazole core substituted with a cyclopropanecarboxamide group and a piperazine ring modified with a furan-2-carbonyl moiety. The compound’s structure combines key pharmacophoric elements:

  • Thiazole ring: A heterocyclic scaffold known for enhancing bioavailability and enabling hydrogen bonding interactions .
  • Furan-2-carbonyl-piperazine: The furan moiety introduces aromatic and hydrogen-bonding capabilities, while the piperazine ring enhances solubility and serves as a linker for structural diversification .

This compound’s design aligns with trends in medicinal chemistry, where hybrid structures integrating heterocycles and rigidifying groups are prioritized for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-15(10-13-11-27-18(19-13)20-16(24)12-3-4-12)21-5-7-22(8-6-21)17(25)14-2-1-9-26-14/h1-2,9,11-12H,3-8,10H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZPQIOMBGEGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl piperazine intermediate, which is then reacted with a thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds containing thiazole and piperazine moieties exhibit promising anticancer properties. The thiazole ring has been associated with the inhibition of tumor growth by interfering with cellular signaling pathways involved in cancer progression.
    • A study demonstrated that derivatives of thiazole showed activity against various cancer cell lines, suggesting that N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide may also possess similar properties .
  • Antimicrobial Properties :
    • The furan and piperazine components are known for their antimicrobial effects. Compounds with these structures have been tested against a range of bacteria and fungi, showing significant activity.
    • A recent investigation highlighted the efficacy of thiazole derivatives against resistant strains of bacteria, indicating that this compound could be developed as a novel antimicrobial agent .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects of this compound, which may be beneficial in treating neurodegenerative diseases. The presence of piperazine is particularly relevant as it has been linked to neuroprotection through modulation of neurotransmitter systems.
    • Case studies have shown that similar compounds can reduce oxidative stress in neuronal cells, which is a key factor in neurodegeneration .

Biochemical Applications

  • Enzyme Inhibition :
    • Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
    • For example, thiazole-based inhibitors have been shown to target kinases that play critical roles in cell proliferation and survival, suggesting potential applications in metabolic disease management .

Material Science Applications

  • Polymer Synthesis :
    • The unique structure of this compound allows it to be used as a building block in polymer chemistry. Its ability to form stable bonds can lead to the development of new materials with enhanced properties.
    • Research has indicated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; effective against cancer cell lines
Antimicrobial PropertiesEffective against resistant bacterial strains
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Enzyme InhibitionTargets key kinases involved in metabolic pathways
Polymer SynthesisEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

a) N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)

  • Structure : Replaces the thiazole-cyclopropanecarboxamide with a benzothiazole core.
  • Key Data : Molecular ion peak at m/z 371 [M+H]⁺; FT-IR confirms C=O stretching at 1612 cm⁻¹ .
  • Comparison : The benzothiazole group in BZ-I may enhance π-π stacking but reduce solubility compared to the thiazole-cyclopropane hybrid in the target compound.

b) N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

  • Structure: Shares the thiazole-cyclopropanecarboxamide core but substitutes the furan-piperazine with a p-tolylamino group.
  • Key Data : Molecular formula C₁₆H₁₇N₃O₂S; used in pharmacokinetic studies .
  • Comparison : The absence of the piperazine-furan moiety limits its interaction with targets requiring polar or charged binding pockets.

c) Compound 4l (N-[2-(4-Benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide)

  • Structure : Features a benzothiazole-piperazine backbone with a nitroimidazole-thioether side chain.
  • Key Data: 23% synthetic yield; notable antitumor activity .
  • Comparison : The nitroimidazole group in 4l may confer redox-dependent cytotoxicity, whereas the target compound’s furan-cyclopropane system likely prioritizes metabolic stability.

Functional Analogs with Cyclopropane or Piperazine Modifications

a) N-(4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (Compound 15)

  • Structure : Combines cyclopropanecarboxamide with a pyrimidine-piperazine-thiazole system.
  • Key Data : Synthesized via cyclopropanecarbonyl chloride coupling; designed for antimalarial activity .
  • Comparison : The pyrimidine ring may broaden target specificity compared to the furan-based target compound.

b) Piperazine Phenylalanine Derivatives (e.g., Compound 7i)

  • Structure: Incorporates a piperazinone-phenylalanine hybrid with cyclopropanecarboxamide.
  • Key Data : 69% yield; 99% purity; NMR-confirmed structure .

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity Synthetic Yield Reference
Target Compound Thiazole-cyclopropane Furan-2-carbonyl-piperazine Under investigation Not reported
BZ-I Benzothiazole Furan-2-carbonyl-piperazine Anticancer (predicted) Not reported
Compound 4l Benzothiazole-piperazine Nitroimidazole-thioether Antitumor 23%
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol) Thiazole-cyclopropane p-Tolylamino Pharmacokinetic studies Not reported

Table 2: Functional Group Impact on Activity

Group Role in Target Compound Example in Analogs Effect on Activity
Cyclopropanecarboxamide Rigidity, metabolic stability Compound 15 Enhances target binding
Furan-2-carbonyl Hydrogen bonding, π-interactions BZ-I Improves solubility and affinity
Piperazine Solubility, structural flexibility Compound 7i Facilitates linker diversification

Research Findings and Mechanistic Insights

  • Synthetic Challenges : Low yields in analogs like 4l (23%) highlight difficulties in introducing nitroimidazole groups, whereas cyclopropane derivatives (e.g., Compound 15) require precise coupling conditions .
  • Pharmacokinetics : Cyclopropane-containing analogs (e.g., ) exhibit improved metabolic stability, suggesting the target compound may share this advantage .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions (e.g., amide bond formation between cyclopropanecarboxamide and thiazole intermediates) .
  • Functionalization of piperazine rings using furan-2-carbonyl chloride under anhydrous conditions .
  • Purification via column chromatography or recrystallization from solvents like methanol or ethanol .

Optimization strategies : Adjusting solvent polarity (e.g., THF for solubility), temperature control (reflux vs. room temperature), and catalysts (e.g., HBTU for amide coupling) can improve yields (e.g., from 40% to 85% in similar piperazine-thiazole derivatives) .

Basic: How is the compound’s structural integrity validated post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity, with characteristic shifts for thiazole (δ 7.5–8.5 ppm) and cyclopropane (δ 1.5–2.0 ppm) moieties .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks).
  • Melting point analysis : Consistency with literature values (e.g., 209–212°C for HCl salts) ensures purity .

Basic: What preliminary assays are used to screen its biological activity?

  • Receptor binding assays : Radioligand displacement studies (e.g., for dopamine D3 receptors) to measure IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition profiling using fluorescence-based assays .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., IC50_{50} values comparable to Combretastatin A-4 derivatives) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Piperazine substitutions : Replacing the furan-2-carbonyl group with 2-methoxyphenyl or 2,3-dichlorophenyl enhances receptor selectivity (e.g., 10-fold higher D3 affinity) .
  • Thiazole modifications : Introducing methyl or nitro groups alters metabolic stability and bioavailability .
  • Cyclopropane ring expansion : Replacing cyclopropane with cyclobutane increases steric bulk, potentially improving target engagement .

Example : Analogues with 5-iodobenzofuran showed 45% yield and 209–212°C melting points, indicating stable crystalline forms .

Advanced: What computational tools are leveraged for rational design and reaction optimization?

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .
  • Molecular docking : Simulate binding modes with receptors (e.g., D3 receptor homology models) to prioritize substituents .
  • Machine learning : Analyze synthetic yields from historical data to optimize solvent/catalyst combinations .

Advanced: How can conflicting data on biological activity be resolved?

  • Dose-response reevaluation : Confirm IC50_{50} consistency across multiple assays (e.g., discrepancies in antitumor activity may arise from cell line variability) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Control experiments : Validate receptor specificity using knockout models or competitive antagonists .

Advanced: What mechanisms underlie its selectivity for specific receptors or enzymes?

  • Hydrogen bonding : The furan-2-carbonyl group forms critical H-bonds with Asp110 in the D3 receptor .
  • Hydrophobic interactions : Cyclopropane and thiazole moieties occupy hydrophobic pockets, reducing off-target effects .
  • Steric effects : Bulky substituents on piperazine prevent binding to smaller active sites (e.g., serotonin receptors) .

Advanced: How can metabolic stability be enhanced without compromising activity?

  • Isotere replacements : Swap metabolically labile groups (e.g., methylthio to trifluoromethyl in benzothiazole derivatives) .
  • Prodrug strategies : Introduce phosphate esters or PEGylated linkers to improve solubility and delay hepatic clearance .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Advanced: What advanced characterization techniques elucidate solid-state properties?

  • X-ray crystallography : Resolve HCl salt structures to confirm piperazine-thiazole dihedral angles (e.g., 65.0–66.3° in similar compounds) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C for most derivatives) .
  • Powder XRD : Monitor polymorph transitions during storage .

Advanced: What formulation strategies address poor aqueous solubility?

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability (e.g., 2.5-fold increase in AUC) .
  • Salt formation : Convert to mesylate or citrate salts for improved dissolution (tested in pH 6.8 buffers) .
  • Co-solvent systems : Employ cyclodextrins or PEG-400 in preclinical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.